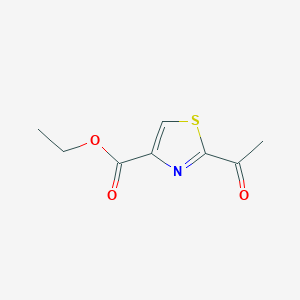

Ethyl 2-acetylthiazole-4-carboxylate

Description

Overview of Thiazole (B1198619) Derivatives in Medicinal and Synthetic Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal and synthetic chemistry. nih.govresearchgate.net Its aromatic nature and multiple reactive sites allow for extensive chemical modification, leading to a wide array of derivatives with diverse applications. nih.gov The presence of sulfur and nitrogen heteroatoms is crucial, as they can participate in binding interactions with biological targets like metal ions in enzymes, enhancing therapeutic activity. researchgate.net

In medicinal chemistry, the thiazole nucleus is a core component of numerous clinically significant drugs. researchgate.netglobalresearchonline.net It is found in natural products like thiamine (B1217682) (Vitamin B1) and is integral to the structure of antibiotics such as penicillin. nih.govijarsct.co.in Synthetic thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial and Antifungal: As seen in drugs like sulfathiazole (B1682510) and abafungin. nih.goveurekaselect.com

Antiretroviral: Represented by the protease inhibitor ritonavir. nih.govresearchgate.net

Anticancer: Found in agents such as dasatinib (B193332) and tiazofurin. nih.govnih.govglobalresearchonline.net

Anti-inflammatory: A property of molecules like meloxicam (B1676189) and fentiazac. researchgate.netglobalresearchonline.net

Beyond medicine, thiazole derivatives are important in synthetic chemistry and materials science. They have been utilized as vulcanizing accelerators and as key components in cyanine (B1664457) dyes used as photographic sensitizers. nih.goveurekaselect.com The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and highly productive method for creating these versatile compounds from α-haloketones and thioamides. ijarsct.co.in

| Drug Name | Therapeutic Class | Contains Thiazole Ring |

| Ritonavir | Antiretroviral nih.govresearchgate.net | Yes |

| Dasatinib | Anticancer nih.govglobalresearchonline.net | Yes |

| Sulfathiazole | Antimicrobial nih.govresearchgate.net | Yes |

| Abafungin | Antifungal nih.goveurekaselect.com | Yes |

| Meloxicam | Anti-inflammatory researchgate.netglobalresearchonline.net | Yes |

Significance of Ethyl 2-acetylthiazole-4-carboxylate as a Core Chemical Entity

This compound serves as a significant intermediate and building block in organic synthesis. bldpharm.com Its importance lies in the strategic placement of its functional groups—an acetyl group at the 2-position and an ethyl carboxylate at the 4-position of the thiazole ring. These groups provide reactive handles for a variety of chemical transformations, allowing chemists to construct more elaborate molecular architectures.

The compound is often used as a starting material for creating a range of 2,4-substituted thiazole derivatives. cbijournal.com Research has shown that modifications to the thiazole scaffold can lead to new compounds with potential biological activities. For instance, derivatives of ethyl 2-aminothiazole-4-carboxylate, a related structure, are used to synthesize Schiff bases and other heterocyclic systems with demonstrated therapeutic potential as antibacterial, antifungal, and antitumor agents. researchgate.net The core structure of this compound is a platform for developing novel compounds, such as inhibitors of metastatic cancer cell migration and invasion. nih.gov

Furthermore, the related compound 2-acetylthiazole-4-carboxylic acid has been found to be widely distributed in organisms across different kingdoms, including eukaryotes and bacteria, suggesting a potential, though not yet fully understood, biological role. nih.gov This widespread natural occurrence hints at the fundamental importance of this specific thiazole substitution pattern. nih.gov The ethyl ester form, this compound, is the synthetic version that provides a stable and reactive starting point for further chemical exploration. cbijournal.com

Rationale and Scope of the Academic Research Review

The rationale for reviewing the academic research surrounding this compound stems from its established utility as a versatile synthetic intermediate. bldpharm.comcbijournal.com As the search for novel therapeutic agents and functional materials intensifies, understanding the chemistry and potential of foundational molecules like this one is critical. A comprehensive review serves to consolidate existing knowledge on its synthesis and reactivity, providing a valuable resource for chemists in drug discovery and materials science. nih.govresearchgate.net

The scope of such a review is to highlight the compound's role as a precursor to a variety of heterocyclic systems. By examining the documented synthetic transformations and the biological activities of the resulting derivatives, researchers can identify promising avenues for future investigation. cbijournal.comnih.gov For example, studies have successfully used thiazole derivatives to target bacterial enzymes like DNA gyrase and to inhibit cancer cell motility. cbijournal.comnih.gov Collating these findings can inspire the design and synthesis of new molecules with improved potency and desired pharmacological profiles, ultimately accelerating the development of novel drugs and advanced materials. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRRJINEWZWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433760 | |

| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160060-21-9 | |

| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Acetylthiazole 4 Carboxylate

Historical Development of Thiazole (B1198619) Synthesis Relevant to Ethyl 2-acetylthiazole-4-carboxylate

The synthesis of the thiazole ring, the core of this compound, has a rich history dating back to the late 19th century. The most prominent and enduring method is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. ijarsct.co.in This reaction traditionally involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. ijarsct.co.intandfonline.com

The general mechanism of the Hantzsch synthesis involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. tandfonline.com This fundamental transformation laid the groundwork for the synthesis of a vast array of substituted thiazoles, including those with the substitution pattern seen in this compound. Over the years, numerous modifications and improvements have been made to the Hantzsch synthesis to enhance yields, broaden the substrate scope, and employ milder reaction conditions. ijarsct.co.inanalis.com.my

Established Synthetic Routes to this compound

Several established methods are utilized for the synthesis of this compound, each with its own advantages and applications.

Synthesis via Cyclocondensation Reactions of Thioamides

A primary and widely used method for constructing the 2-substituted-thiazole-4-carboxylate scaffold is the Hantzsch reaction, which involves the cyclocondensation of a thioamide with an appropriate α-halo-β-ketoester. ijarsct.co.in In the context of this compound, this would typically involve the reaction of thioacetamide (B46855) with an ethyl 2-halo-3-oxobutanoate.

This approach is highly convergent and allows for the direct installation of the acetyl group at the 2-position and the ethyl carboxylate at the 4-position of the thiazole ring. The reaction is often carried out in a suitable solvent, and various bases can be employed to facilitate the reaction.

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thioamide | Product | Reference |

|---|---|---|---|

| Ethyl bromopyruvate | Thioacetamide | Ethyl 2-methylthiazole-4-carboxylate | researchgate.net |

| 3-Chloroacetylacetone | Thionicotinamide | 2-(3-pyridyl)-4-methyl-5-acetylthiazole | analis.com.my |

| p-Chloroacetylacetanilide | Thionicotinamide | 2-(3-pyridyl)-4-methyl-5-(N-phenylacetamido)thiazole | analis.com.my |

Preparation from L-Cysteine Ethyl Ester Hydrochloride and Pyruvaldehyde

An alternative synthetic strategy utilizes readily available starting materials derived from natural sources. One such approach involves the use of L-cysteine ethyl ester hydrochloride. While a direct synthesis of this compound from L-cysteine ethyl ester hydrochloride and pyruvaldehyde is not extensively detailed in readily available literature, the synthesis of related thiazole-4-carboxylic acid derivatives from L-cysteine is known. This suggests a plausible pathway where L-cysteine ethyl ester could react with a pyruvaldehyde derivative or a synthetic equivalent. The cysteine derivative provides the nitrogen and sulfur atoms and the carbon backbone for the C4 and C5 positions of the thiazole ring.

Acetylation of 2-Bromothiazole (B21250) Derivatives

Another common strategy for the synthesis of this compound involves the functionalization of a pre-formed thiazole ring. This can be achieved through the acetylation of a suitable 2-halothiazole precursor, such as Ethyl 2-bromothiazole-4-carboxylate. google.com

The synthesis of the starting material, Ethyl 2-bromothiazole-4-carboxylate, can be accomplished from ethyl 3-bromopropanoate (B1231587) and thiourea, followed by a diazotization-bromination reaction of the resulting 2-aminothiazole (B372263) derivative. guidechem.com The subsequent acetylation at the 2-position can be achieved through various methods, including metal-catalyzed cross-coupling reactions or metal-halogen exchange followed by reaction with an acetylating agent like ethyl acetate. google.com A patent describes a method for the acetylation of 2-bromothiazole by reacting it with butyllithium (B86547) followed by ethyl acetate, which results in the formation of 2-acetylthiazole (B1664039). google.com This methodology could be adapted for the synthesis of the target molecule.

Table 2: Key Intermediates and their Synthesis

| Intermediate | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| Ethyl 2-aminothiazole-4-carboxylate | Ethyl 3-bromopropanoate, Thiourea | Cyclocondensation | guidechem.com |

| Ethyl 2-bromothiazole-4-carboxylate | Ethyl 2-aminothiazole-4-carboxylate | Sandmeyer-type reaction | |

| 2-Acetylthiazole | 2-Bromothiazole, Butyllithium, Ethyl acetate | Acetylation | google.com |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry continues to evolve, offering more efficient and selective methods for the preparation and functionalization of heterocyclic compounds.

Utilization of Hypervalent Iodine Reagents in Thiazole Functionalization

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal-based reagents in a wide range of organic transformations. nih.govacs.org Their application in thiazole chemistry has led to the development of novel functionalization strategies. researchgate.net

While specific examples detailing the use of hypervalent iodine reagents for the direct synthesis of this compound are not prevalent, the broader application of these reagents in thiazole synthesis and functionalization suggests their potential in this area. For instance, hypervalent iodine reagents can be used to mediate the formation of the thiazole ring itself or to introduce various substituents onto the pre-formed heterocycle. researchgate.net These reagents are known to facilitate a variety of transformations, including oxidations, arylations, and the introduction of functional groups, which could be harnessed for the synthesis of complex thiazole derivatives. nih.govacs.orgfrontiersin.org

Catalyst-Mediated Reactions for Enhanced Efficiency

The conversion of the ester functional group in this compound, particularly through aminolysis to form amides, can be sluggish due to the relatively poor leaving group nature of the ethoxide ion. chemistrysteps.com To enhance reaction rates and efficiency, various catalyst-mediated approaches are employed. While specific catalysts for the direct aminolysis of this compound are not extensively documented in readily available literature, general principles of ester-to-amide conversion are applicable.

Catalytic strategies often focus on activating either the ester or the amine. For instance, Lewis acids can be used to activate the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by an amine. Alternatively, certain organocatalysts can facilitate the process. While the prompt mentions 4,6-dimethylpyrimidin-2-ol as an example, its specific application in this context is not detailed in primary sources. However, the development of novel coupling agents and catalysts for amide bond formation is a highly active area of research. nih.gov For example, the use of N-aryl substituted tetrazoles as latent active esters, which generate an HOBt-type active ester upon thermal activation, represents a modern approach that avoids exogenous coupling agents for acylating amines. nih.gov

Development of Solvent-Free Protocols for Amide Coupling

In line with the principles of green chemistry, solvent-free reaction protocols have been developed for amide bond formation, which are applicable to derivatives of this compound. One notable method involves the use of methoxysilanes as coupling agents to facilitate the reaction between a carboxylic acid and an amine without the need for a solvent. nih.govnih.gov

This process, which can be performed without the strict exclusion of air and moisture, typically involves heating a mixture of the carboxylic acid, the amine, and a silane (B1218182) reagent such as tetramethoxysilane. nih.gov While this applies to the carboxylic acid analogue (2-acetylthiazole-4-carboxylic acid), it highlights a sustainable pathway for creating amide derivatives. Such one-pot syntheses can afford amides in good to excellent yields and are scalable, demonstrating a significant advantage over traditional solvent-based methods that require pre-activation of the carboxylic acid and generate more waste. nih.govnih.gov

The general applicability of these methods suggests their potential for the synthesis of a wide range of amides derived from the core thiazole structure.

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is dictated by its three primary functional components: the ethyl ester, the acetyl group, and the thiazole ring. This allows for a variety of derivatization pathways.

Ester Aminolysis and Amide Bond Formation

The most direct derivatization of the ethyl ester group is its conversion to an amide through aminolysis. chemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution mechanism where an amine (primary or secondary) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. libretexts.org This initial addition forms a tetrahedral intermediate. chemistrysteps.comyoutube.com Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to yield the corresponding N-substituted 2-acetylthiazole-4-carboxamide. chemistrysteps.com

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the ester carbonyl carbon.

Formation of Tetrahedral Intermediate: A zwitterionic or neutral tetrahedral intermediate is formed. youtube.com

Elimination of Leaving Group: The C=O double bond is reformed with the elimination of the ethoxide group.

Although feasible, this reaction can be slow and often requires heating, as ethoxide is a relatively poor leaving group compared to halides or carboxylates. chemistrysteps.com The efficiency can be improved using the catalytic or solvent-free methods described previously.

Table 1: General Scheme for Ester Aminolysis

| Reactant | Reagent | Product | Mechanism |

|---|

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring

The thiazole ring itself can undergo substitution reactions. The electron-withdrawing nature of the acetyl and ethyl carboxylate groups at the C2 and C4 positions deactivates the ring towards electrophilic attack. However, electrophilic substitution, if forced, is expected to occur at the C5 position, which is the most electron-rich site on the deactivated ring. Reactions like nitration or halogenation would likely require harsh conditions.

Nucleophilic aromatic substitution on the thiazole ring is generally difficult due to the ring's inherent electron-rich nature. Such reactions typically require the presence of a good leaving group (like a halogen) at one of the ring positions and strong activation by electron-withdrawing groups. For this compound, a nucleophile would not readily displace a hydrogen atom from the ring. Derivatization via nucleophilic substitution would necessitate a pre-functionalized substrate, for example, Ethyl 2-acetyl-5-bromothiazole-4-carboxylate.

Sulfonation and Subsequent Sulfonamide Coupling

Thiazole derivatives are frequently incorporated into molecules bearing a sulfonamide moiety, a key pharmacophore in many therapeutic agents. iaea.orgnih.gov This derivatization pathway involves two main steps: sulfonation of the thiazole ring followed by coupling with an amine.

Sulfonation: The thiazole ring can be sulfonated, typically using fuming sulfuric acid or chlorosulfonic acid. As with other electrophilic substitutions on this scaffold, the reaction is expected to direct the sulfonic acid group (–SO₃H) to the C5 position.

Sulfonamide Coupling: The resulting thiazole sulfonic acid is then converted to a more reactive sulfonyl chloride (–SO₂Cl), usually with thionyl chloride or a similar reagent. This intermediate readily reacts with a primary or secondary amine in the presence of a base to form the desired thiazole-sulfonamide derivative.

This pathway is a versatile method for creating complex derivatives that combine the thiazole core with the biologically active sulfonamide group, leading to compounds with potential applications in drug discovery. iaea.orgresearchgate.net

Spectroscopic and Chromatographic Techniques in the Characterization of this compound and its Analogues

The structural elucidation and purity assessment of this compound and its derivatives rely on standard spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural confirmation. For the parent compound, the ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the acetyl methyl protons, and a singlet for the C5 proton on the thiazole ring. nih.gov ¹³C NMR would similarly display distinct resonances for the carbonyl carbons of the ester and acetyl groups, the ethyl group carbons, and the three carbons of the thiazole ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula (C₈H₉NO₃S). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups would be prominent.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and for monitoring the progress of its chemical reactions. Gas Chromatography (GC) can also be used, particularly for the analysis of volatile derivatives. nih.gov

Table 2: Key Properties and Spectroscopic Data for this compound

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₃S | nih.gov |

| Molecular Weight | 199.23 g/mol | nih.gov |

| Physical Form | White to off-white to yellow powder or crystals | sigmaaldrich.com |

| Melting Point | 68-69°C | |

| ¹H NMR | Signals expected for ethyl (CH₃, CH₂), acetyl (CH₃), and thiazole (CH) protons. | nih.gov |

| ¹³C NMR | Resonances expected for carbonyls, thiazole ring carbons, and aliphatic carbons. | nih.gov |

Biological Activities and Medicinal Chemistry Applications of Ethyl 2 Acetylthiazole 4 Carboxylate

Overview of Thiazole (B1198619) Scaffolds in Modern Drug Discovery

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry and drug discovery. nih.govcolab.wsresearchgate.net Its unique chemical properties allow it to interact with a wide array of biological targets, making it a "privileged structure" in the development of new therapeutic agents. researchgate.netnih.gov Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.govmdpi.com

The structural versatility of the thiazole nucleus is a key reason for its prevalence in drug design. researchgate.net This scaffold is a core component in numerous natural products, such as Vitamin B1 (Thiamine), and is present in more than 18 drugs approved by the U.S. Food and Drug Administration (FDA). nih.govacs.org Clinically used anticancer medications that feature the thiazole ring include Dasatinib (B193332), Dabrafenib, and Tiazofurin, highlighting the scaffold's success in oncology. colab.ws The significance of thiazoles in drug development has spurred extensive research, leading to the synthesis of a vast number of derivatives with potent and diverse biological effects. nih.govnih.gov

Antineoplastic and Cytotoxic Activities of Ethyl 2-acetylthiazole-4-carboxylate Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies exploring their cytotoxic effects against various human cancer cell lines.

Research has confirmed the potent in vitro antitumor activity of various thiazole carboxylate derivatives. In a notable study, new analogs of ethyl 2-substituted-aminothiazole-4-carboxylate were synthesized and evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. nih.gov One derivative, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, showed remarkable and broad-spectrum activity, with a GI50 (50% growth inhibition) value of 0.08 µM against the RPMI-8226 leukemia cell line. nih.gov

Other studies have reported significant cytotoxic effects across different cancer types. For instance, a series of thiazole derivatives showed antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Similarly, novel thiazole-triazole hybrids, derived from an ethyl 4-methylthiazole-5-carboxylate core, exhibited potent activity against human glioblastoma cell lines, with some compounds showing IC50 values as low as 3.20 µM. ajgreenchem.com Thiazole-naphthyl derivatives have also proven effective, with one compound displaying an IC50 of 3.2 ± 0.1 μM against HepG2 cells. nih.gov

In Vitro Cytotoxic Activity of Thiazole Carboxylate Derivatives

| Derivative Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | Leukemia | GI50 | 0.08 | nih.gov |

| Thiazole-Naphthyl Derivative (HL2) | HepG2 | Liver Cancer | IC50 | 3.2 | nih.gov |

| Thiazole-Naphthyl Derivative (HL1) | HepG2 | Liver Cancer | IC50 | 7.3 | nih.gov |

| Thiazole-Triazole Hybrid (5h) | Glioblastoma | Brain Cancer | IC50 | 3.20 | ajgreenchem.com |

| Thiazole-Triazole Hybrid (5f) | Glioblastoma | Brain Cancer | IC50 | 4.72 | ajgreenchem.com |

The anticancer potency of these compounds is heavily influenced by their specific molecular substructures. Structure-activity relationship (SAR) studies have revealed that modifications to the core thiazole scaffold can dramatically alter biological activity.

For example, in a study of thiazole-naphthyl derivatives, the presence of a second naphthyl group (compound HL2) significantly enhanced DNA binding affinity and cytotoxic activity against HepG2 cells compared to a derivative with a methoxyphenyl group (HL1). nih.gov This suggests that the size and planarity of aromatic substituents play a crucial role in the molecule's interaction with its biological target. nih.gov Further research on thiazole-triazole hybrids showed that the anticancer activity was dependent on the substituents on the phenyl ring attached to the triazole. A compound featuring an electron-donating methyl group and an electron-withdrawing methyl carboxylate group demonstrated the highest potency. ajgreenchem.com This indicates that the electronic properties of the substituents are critical determinants of efficacy.

The anticancer effects of thiazole derivatives are attributed to several mechanisms of action at the cellular level. One primary mechanism involves the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis, cause DNA fragmentation, and lead to mitochondrial depolarization in cancer cells. nih.gov

Another key mechanism is the interaction with cellular DNA. Certain thiazole-naphthyl derivatives have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA helix, while others function as groove binders. nih.gov This binding disrupts DNA replication and transcription, ultimately leading to cell death. nih.gov Molecular docking studies further support these findings, showing that enhanced DNA binding affinity correlates with superior anticancer efficacy. nih.gov Additionally, some thiazole derivatives have been found to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as VEGFR-2, a key regulator of angiogenesis. mdpi.com

Antimicrobial and Antifungal Potency of Thiazole Carboxylates

In addition to their anticancer properties, thiazole derivatives, including those based on a carboxylate scaffold, are recognized for their significant antimicrobial and antifungal activities. mdpi.comcbijournal.com The amphiphilic nature of some thiazole derivatives allows them to easily penetrate the cell membranes of microorganisms, leading to cytoplasmic leakage and cell death. mdpi.com

Derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and tested against a range of bacterial pathogens. In one study, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were evaluated for their minimum inhibitory concentration (MIC). The results showed that compounds with electron-withdrawing substituents, such as chlorine and fluorine, exhibited the most promising activity against both Gram-positive and Gram-negative bacteria. cbijournal.com

Specifically, compounds demonstrated moderate to potent inhibition against Bacillus subtilis and Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). cbijournal.com Other related thiazole structures have shown potency against clinically relevant pathogens like Acinetobacter baumannii. nih.gov

Antimicrobial Activity (MIC, µg/mL) of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives

| Compound | Substituent | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Source |

|---|---|---|---|---|---|

| 4e | 4-Fluoro | 150 | 175 | 200 | cbijournal.com |

| 4f | 4-Chloro | 125 | 150 | 175 | cbijournal.com |

| 4k | 2,4-Dichloro | 100 | 125 | 150 | cbijournal.com |

| 4l | 2-Chloro-4-Fluoro | 100 | 125 | 150 | cbijournal.com |

Efficacy against Fungal Species

Derivatives of this compound have shown notable antifungal properties. A series of novel ethyl 2-(2-(4-substituted)acetamido)-4-substituted-thiazole-5-carboxylate derivatives were tested for their minimum inhibitory concentration (MIC) against several fungal strains. nih.gov The screening revealed that most of the tested compounds exhibited moderate to good inhibitory activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.gov

In other studies, thiazole derivatives have demonstrated efficacy comparable to or better than standard antifungal agents like fluconazole. nih.govnih.gov For instance, a series of 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position showed promising results against Candida albicans, with MIC values four times lower than fluconazole. nih.gov The presence of two thiazole moieties within a single molecule, often connected by a hydrazone group, has been associated with enhanced antifungal activity. nih.gov Research has also shown that compounds containing di- and trithiazole rings can display high activity, sometimes exceeding that of standard antibiotics. mdpi.com

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain(s) | Activity Metric | Finding | Reference(s) |

|---|---|---|---|---|

| Ethyl 2-(acetamido)thiazole-5-carboxylate derivatives | C. albicans, A. flavus, A. niger | MIC | Moderate to good inhibition | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC | 3.9 µg/mL (vs. 15.62 µg/mL for fluconazole) | nih.gov |

| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | C. albicans, C. parapsilosis, C. krusei | In vitro activity | Several compounds as active as fluconazole | nih.gov |

Impact of Chemical Modifications on Antimicrobial Profile

The antimicrobial potency of the thiazole scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern biological activity. researchgate.netnih.gov

For antibacterial activity, the presence of a methoxy (B1213986) or hydroxyl group at the 3rd position of an associated benzene (B151609) ring was found to be favorable. researchgate.net Conversely, introducing two methoxy groups at the 2nd and 5th positions of the benzene ring led to a significant decrease in activity. researchgate.net For antifungal applications, substitutions at the C4 position of the thiazole ring have proven to be critical. The introduction of a p-bromophenyl group at this position increased antifungal activity, whereas adding an ethyl carboxylate substituent at the C5 position slightly diminished it. nih.gov The presence of a hydrazine (B178648) group at the C2 position of the thiazole ring is also correlated with increased antifungal efficacy. nih.gov

Furthermore, the incorporation of specific chemical groups can enhance activity against particular microbial classes. Derivatives substituted with 4-(methylthio)phenyl or salicylamide (B354443) residues showed the best antibacterial activity, while those with 3-pyridyl or biphenyl (B1667301) moieties reported the best antifungal activity. nih.gov The strategic addition of different substituents to the primary thiazole framework has consistently yielded encouraging results against various bacterial strains. mdpi.com

Algicidal Properties and Environmental Applications

Thiazole-containing compounds have been identified as potent algicides, offering a potential solution for controlling harmful algal blooms (HABs) in freshwater and marine environments. mdpi.comnih.gov These natural and synthetic compounds are attractive due to their potential for high selectivity, low toxicity to other organisms, and better environmental degradation profiles compared to traditional treatments like copper sulfate (B86663). nih.gov

Efficacy against Harmful Algal Blooms

A thiazole alkaloid, N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide, and its synthetic analogues have demonstrated powerful algicidal activity against several harmful algae. nih.gov Bioassays showed that many of these derivatives effectively inhibited the growth of Scenedesmus obliquus, Microcystis aeruginosa, and Chlorella pyrenoidosa, with IC₅₀ values in the range of 1.5–5.0 µg/mL. nih.gov

In another study, thiazole-containing bacillamide derivatives were synthesized and tested against the toxic dinoflagellates Prorocentrum minimum and Alexandrium pacificum, as well as the diatom Skeletonema costatum. mdpi.com Several of these compounds exhibited algicidal activity that was similar or superior to that of copper sulfate (CuSO₄) and the commercial herbicide Diuron. mdpi.com Notably, compound 6j was 3–5 times more potent than the controls against the toxic dinoflagellates, while compound 6a was found to be 28-fold more potent than CuSO₄ against S. costatum. mdpi.com

Table 2: Algicidal Efficacy of Thiazole Derivatives against Harmful Algae

| Compound | Algal Species | Efficacy (EC₅₀/IC₅₀) | Comparison | Reference(s) |

|---|---|---|---|---|

| 6a | Skeletonema costatum | 0.11 µg/mL | 28-fold more potent than CuSO₄ | mdpi.com |

| 6j | Prorocentrum minimum | 1.0 µg/mL | 3–5-fold more potent than CuSO₄ & Diuron | mdpi.com |

| 6j | Alexandrium pacificum | 0.47 µg/mL | 3–5-fold more potent than CuSO₄ & Diuron | mdpi.com |

Structural Determinants for Algicidal Potency

The effectiveness of these thiazole derivatives as algicides is closely linked to their molecular structure. mdpi.com SAR studies on bacillamide derivatives revealed that the nature of the substituent at the 2-position of the thiazole ring significantly influences potency. mdpi.com When tested against S. costatum, the order of algicidal activity for derivatives with the same tryptamine (B22526) unit was phenyl (6a ) > butyl (6j ) > 4-ethoxyphenyl (6c ). mdpi.com

Quantitative structure-activity relationship (QSAR) models for related compounds suggest that hydrophobicity and the size of substituent groups are mechanistically important for algicidal action. researchgate.net The ability of these compounds to disrupt the antioxidant and photosynthetic systems in algal cells, leading to cell wall rupture and leakage of cellular contents, has been identified as a potential mode of action. mdpi.com

Modulatory Effects on Cellular Pluripotency and Gene Expression

Beyond antimicrobial and environmental applications, specific thiazole derivatives have been found to play a role in regulating fundamental cellular processes, such as pluripotency.

Induction of Octamer-Binding Transcription Factor 4 (Oct3/4) Expression

The transcription factor Oct3/4 is a master regulator in pluripotent cells, essential for maintaining the undifferentiated state of embryonic stem cells. nih.gov The forced expression of Oct3/4, along with other factors, can reprogram somatic cells into induced pluripotent stem cells (iPSCs), a technology with significant potential in regenerative medicine. nih.gov

Through a cell-based high-throughput screening campaign, a lead structure identified as O4I2 (ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate) was discovered to be a potent small-molecule inducer of Oct3/4 expression. nih.gov Further chemical expansion based on this lead structure led to the identification of derivatives with even greater activity in promoting Oct3/4 expression. nih.gov These findings present a new class of small molecules that could facilitate the generation of iPSCs without the need for viral transduction methods, which carry risks of random genetic integration and tumorigenesis. nih.gov

Implications for Induced Pluripotent Stem Cell (iPSC) Generation

The generation of induced pluripotent stem cells (iPSCs) from somatic cells represents a significant advancement in regenerative medicine. This process typically involves the forced overexpression of key transcription factors, including Octamer-binding transcription factor 4 (Oct3/4), which is a master regulator in the transcriptional network of pluripotent cells. nih.govmdc-berlin.de The repression of Oct3/4 is linked to cell differentiation and the loss of pluripotency. nih.govmdc-berlin.de However, the use of viral vectors for this process carries risks, such as random integration and potential tumorigenesis, which has spurred the search for small molecules that can facilitate cellular reprogramming. nih.govmdc-berlin.de

In this context, a derivative of the thiazole-4-carboxylate scaffold has been identified as a potent inducer of Oct3/4. Through a cell-based high-throughput screening campaign, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate , a structural analogue of this compound, was discovered. nih.govmdc-berlin.de This lead compound, termed O4I2, demonstrated significant activity in promoting Oct3/4 expression. nih.govmdc-berlin.de Further chemical expansion based on the O4I2 structure led to the identification of derivatives with even greater activity. nih.gov While O4I2 itself may not be sufficient to fully reprogram cells to a pluripotent state, as other factors like Sox2, cMyc, and Klf4 are typically required, it represents a new class of small molecules that can be valuable tools for the generation of iPSCs. nih.govstackexchange.com

Additional Noteworthy Biological Activities

The thiazole nucleus is a core component in the design of various enzyme inhibitors, including those targeting cholinesterases. mdpi.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. tandfonline.comnih.govnih.gov

Research into thiazole derivatives has revealed their potential as cholinesterase inhibitors. For instance, a series of thiazolylhydrazone derivatives were synthesized and evaluated for their inhibitory activity. mdpi.com Several of these compounds exhibited potent AChE inhibition, with some reaching IC₅₀ values in the low nanomolar range, comparable to the standard drug donepezil. mdpi.com However, these same compounds generally showed weak inhibitory effects on BuChE. mdpi.com Another study on different thiazole derivatives also found that while some compounds were effective AChE inhibitors, they displayed weak activity against BuChE. nih.gov Conversely, other series, such as certain 1,3-thiazole derivatives, have been identified as selective BuChE inhibitors. academie-sciences.fracademie-sciences.fr These findings underscore the versatility of the thiazole scaffold in achieving potent and sometimes selective inhibition of cholinesterase enzymes.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Analogues

| Compound | Description | AChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2i | Thiazolylhydrazone derivative | 0.028 ± 0.001 | mdpi.com |

| 2g | Thiazolylhydrazone derivative | 0.031 ± 0.001 | mdpi.com |

| 2e | Thiazolylhydrazone derivative | 0.040 ± 0.001 | mdpi.com |

| 2b | Thiazolylhydrazone derivative | 0.056 ± 0.002 | mdpi.com |

| 2a | Thiazolylhydrazone derivative | 0.063 ± 0.003 | mdpi.com |

| Donepezil | Standard Drug | 0.021 ± 0.001 | mdpi.com |

| 4e | 2-oxobenzo[d]thiazol derivative | 25.5 ± 2.12 (µg/mL) | nih.gov |

| Eserine | Standard Drug | 0.025 ± 0.01 (µg/mL) | nih.gov |

The thiazole ring is recognized as a pharmacologically significant scaffold and is present in compounds with a wide range of biological activities, including those affecting the central nervous system. biointerfaceresearch.comtandfonline.com Thiazole derivatives have been a focus of research for developing new anticonvulsant agents to treat epilepsy, a chronic neurological disorder. biointerfaceresearch.comtandfonline.com The search for novel antiepileptic drugs is driven by the need for therapies with improved efficacy and fewer adverse effects. tandfonline.com

Several studies have demonstrated the anticonvulsant potential of various thiazole-containing molecules. For example, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and showed varying degrees of antiepileptic potency in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. biointerfaceresearch.com Another study involving 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles also reported anticonvulsant properties in mouse models. tandfonline.com The anticonvulsant activity of the thiazole moiety is attributed to its ability to function as a constrained pharmacophore at the relevant receptor sites. biointerfaceresearch.com These findings highlight the thiazole core as a promising structural template for the design of new anticonvulsant drugs. nih.govbas.bg

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.govresearchgate.net Inhibitors of these enzymes have therapeutic applications in treating conditions like glaucoma and epilepsy. nih.gov The thiazole scaffold, particularly when incorporating a sulfonamide group, is a well-established feature in the design of potent CA inhibitors. nih.govresearchgate.net

Research has shown that thiazole derivatives can act as effective inhibitors of multiple human (h) CA isoforms. One study of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives reported excellent inhibitory effects against hCA I and hCA II, with Kᵢ values in the low nanomolar range, superior to the clinical inhibitor acetazolamide. nih.govresearchgate.net Another investigation into morpholine-derived thiazoles found varying degrees of inhibitory action against bovine CA-II. rsc.org Further studies on benzothiazole-6-sulfonamides demonstrated potent inhibition against hCA I, II, and VII, with some compounds showing selectivity. nih.gov These results confirm that the thiazole nucleus is a key pharmacophore for developing potent and isoform-selective carbonic anhydrase inhibitors.

Table 2: Inhibitory Activity of Selected Thiazole Analogues against Carbonic Anhydrase (CA) Isoforms

| Compound Series | Target Isoform(s) | Kᵢ or IC₅₀ Range | Reference |

|---|---|---|---|

| 2-(4-(aryl)thiazole-2-yl) derivatives | hCA I | 27.07 - 37.80 nM (Kᵢ) | nih.gov |

| 2-(4-(aryl)thiazole-2-yl) derivatives | hCA II | 11.80 - 25.81 nM (Kᵢ) | nih.gov |

| Imidazoline-incorporated sulphonamides | hCA II | 37.6 - 65.6 nM (Kᵢ) | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any associated moieties. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective agents. nih.govnih.gov

For cholinesterase inhibition , SAR studies have revealed several key pharmacophoric features. In series of thiazolylhydrazones, the substitution pattern on the phenyl ring attached to the hydrazone moiety significantly influences AChE inhibitory potency. mdpi.com For example, compound 2i , with a 4-(diethylamino)salicylaldehyde (B93021) group, was the most active in its series. mdpi.com In other series, such as benzimidazole-based thiazoles, the type and position of substituents on the phenyl rings were also primary determinants of activity against both AChE and BuChE. nih.gov Molecular docking studies have helped to elucidate the interactions, such as hydrogen bonds and π-π stacking, between the thiazole inhibitors and amino acid residues within the active sites of these enzymes. academie-sciences.fracademie-sciences.fr

In the context of carbonic anhydrase inhibition , SAR is similarly critical. For morpholine-derived thiazoles, strategic modifications can improve binding affinity and selectivity for CA-II. rsc.org The addition of sulfonamide groups is a classic strategy for targeting CAs. researchgate.net Studies on 2-(4-(aryl)thiazole-2-yl) derivatives showed that the electronic properties of the substituent on the aryl group at position 4 of the thiazole ring had a significant impact on inhibitory activity against hCA I and hCA II. nih.gov

Regarding anticonvulsant activity , SAR studies on thiadiazole derivatives, which are structurally related to thiazoles, indicated that substitutions on the aryl ring could modulate potency. nih.gov For thiazole-based compounds, incorporating different electron-donating and electron-withdrawing substituents is a common strategy to modulate electronic effects and influence hydrophilic and hydrophobic properties, which in turn affects anticonvulsant activity. tandfonline.com

Computational Approaches in SAR Analysis, including Molecular Docking

Computational methods, particularly molecular docking, have become indispensable tools in the structure-activity relationship (SAR) analysis of this compound derivatives. These in silico techniques provide valuable insights into the binding modes and interactions of these compounds with various biological targets at a molecular level, thereby guiding the rational design of more potent and selective therapeutic agents.

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various biological activities exhibited by derivatives of this compound. For instance, in the development of novel anticancer agents, molecular docking has been used to predict the binding affinity and orientation of these compounds within the active sites of key proteins involved in cancer progression. A series of novel 2-oxoindolin-3-ylidene thiazole derivatives were designed based on the pharmacophoric features of the VEGFR-2 inhibitor, sunitinib. Molecular docking studies confirmed strong binding interactions of these derivatives within the VEGFR-2 active site. nih.gov Similarly, docking studies of other thiazole derivatives have been conducted against proteins such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2), which are crucial for cancer cell growth and proliferation. mdpi.com For example, one derivative demonstrated a moderate docking score of -5.53 kcal/mol with Bcl-2, forming a hydrogen bond with arginine 143. mdpi.com

In the context of neurodegenerative diseases, molecular docking has been employed to investigate the potential of this compound derivatives as acetylcholinesterase (AChE) inhibitors. Simulation studies predicted the binding free energies of several N-alkylated and N-benzylated thiazole-4-carboxylates. researchgate.net Notably, compounds such as ethyl 2-(2-(4-methoxybenzylidene)(benzyl)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(4-methylbenzylidene)(decyl)hydrazinyl)thiazole-4-carboxylate showed favorable binding energies, which were comparable to the standard drug galanthamine. researchgate.net

The application of computational approaches also extends to the study of antiglycating agents, which are relevant in the context of diabetic complications. In-silico studies of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates have shown a correlation between their antiglycating activity and their binding energies. nih.govscilit.com For instance, two of the most potent antiglycating agents in this series exhibited strong binding energies in docking simulations. nih.govscilit.com

Furthermore, in the search for antiviral therapeutics, particularly against SARS-CoV-2, molecular docking has been used to predict the potential of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates to inhibit the main protease (Mpro) of the virus. nih.gov Several compounds in this series displayed good binding affinities and inhibition constants, suggesting they could be promising therapeutic targets. nih.gov

The detailed findings from these molecular docking studies are often presented in data tables to facilitate comparison and SAR analysis.

Table 1: Molecular Docking Data of this compound Derivatives against Various Protein Targets

| Compound Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-oxoindolin-3-ylidene thiazoles | VEGFR-2 | Strong binding interactions within the active site. | nih.gov |

| Thiazole derivatives | Aromatase, EGFR, CDK2, Bcl-2 | Good docking scores and binding affinity towards active sites. | mdpi.com |

| N-alkylated/N-benzylated thiazole-4-carboxylates | Acetylcholinesterase (AChE) | Binding free energies (ΔG) comparable to galanthamine. | researchgate.net |

| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates | - | Binding energies of -9.25 and -8.42 kcal/mol for the most active compounds. | nih.govscilit.com |

Table 2: Specific Docking Scores and Binding Energies of Selected Derivatives

| Compound | Protein Target | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole derivative 4c | Bcl-2 | -5.53 | mdpi.com |

| Ethyl 2-(2-(4-methoxybenzylidene)(benzyl)hydrazinyl)thiazole-4-carboxylate (3n) | Acetylcholinesterase | -8.13 | researchgate.net |

| Ethyl 2-(2-(4-methylbenzylidene)(decyl)hydrazinyl)thiazole-4-carboxylate (3k) | Acetylcholinesterase | -7.91 | researchgate.net |

| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate (1j) | Not Specified | -9.25 | nih.govscilit.com |

These computational studies play a crucial role in the drug discovery process by enabling the prediction of biological activity, the elucidation of binding modes, and the identification of key structural features required for potent and selective inhibition. This information is vital for the subsequent synthesis and biological evaluation of new, more effective derivatives of this compound.

Biological Origin and Significance of Thiazole Carboxylates in Natural Systems

Widespread Biological Occurrence of 2-Acetylthiazole-4-carboxylic Acid

Research has demonstrated that 2-acetylthiazole-4-carboxylic acid is not a rare or isolated compound but a widely distributed molecule found throughout the biological world.

Scientific investigations have confirmed the presence of 2-acetylthiazole-4-carboxylic acid in a diverse array of organisms, spanning the three domains of life: eukaryotes, archaebacteria, and eubacteria. nih.gov This broad distribution suggests a fundamental, conserved role for this molecule in cellular processes. Its identification in such a wide range of life forms, from simple bacteria to complex eukaryotes, points towards an early evolutionary origin and a significant biological function. nih.gov

The concentration of 2-acetylthiazole-4-carboxylic acid has been measured in various biological samples, revealing significant quantities. nih.gov The levels of this thiazole (B1198619) derivative have been found to range from 27 to 1100 nanomoles per gram of dry weight of tissue. nih.gov This quantitative data underscores its substantial presence and hints at its active involvement in metabolic activities.

Below is an interactive data table summarizing the quantitative distribution of 2-acetylthiazole-4-carboxylic acid in select biological sources.

| Biological Source Category | Organism/Tissue Examples | Reported Concentration (nmol/g dry weight) |

| Eukaryota | Rat Liver | >100 |

| Potato | ~50 | |

| Spinach | ~100 | |

| Archaebacteria | Methanobacterium thermoautotrophicum | ~1100 |

| Sulfolobus acidocaldarius | ~300 | |

| Eubacteria | Escherichia coli | ~200 |

| Bacillus subtilis | ~100 |

This table presents a summary of reported concentrations. Actual values can vary based on the specific organism, tissue, and analytical methodology.

Theoretical Postulation of 2-Acetylthiazole-4-carboxylic Acid as a Coenzyme

Based on its widespread occurrence, significant concentrations in tissues, and its chemical structure featuring a reactive carbonyl group, it has been proposed that 2-acetylthiazole-4-carboxylic acid may function as a previously undiscovered coenzyme. nih.gov Coenzymes are essential organic molecules that bind to enzymes to assist in catalyzing biochemical reactions. The chemical architecture of 2-acetylthiazole-4-carboxylic acid, particularly the electrophilic nature of the acetyl group, makes it a plausible candidate for participation in enzymatic reactions, potentially involving acyl-transfer or other metabolic transformations.

Investigation of Metabolic Pathways and Biological Transformations involving Thiazole Carboxylates

The metabolism of thiazole-containing compounds is a complex area of study. The biotransformation of these molecules is crucial for both their endogenous functions and the processing of xenobiotic thiazole derivatives.

The metabolism of thiazole rings can proceed through various oxidative pathways, often catalyzed by cytochrome P450 (CYP) enzymes. thegoodscentscompany.com These transformations can lead to the formation of reactive metabolites. For instance, the thiazole ring can undergo epoxidation, S-oxidation, N-oxidation, and the formation of oxaziridine. thegoodscentscompany.com These reactive intermediates can then be further metabolized or interact with cellular macromolecules.

A key metabolic transformation for some thiazole derivatives is the formation of thiazolidine-4-carboxylic acid. This can occur through the condensation of a thiazole precursor with cysteine. nih.gov For example, 2-aminothiazoline-4-carboxylic acid is an intermediate in the industrial synthesis of L-cysteine and is also a biomarker for cyanide poisoning, as it is formed from the condensation of cysteine and cyanide. nih.gov

Furthermore, studies on the biosynthesis of thiamine (B1217682) (Vitamin B1) in eukaryotes have shed light on the enzymatic handling of thiazole carboxylates. In Saccharomyces cerevisiae, the enzyme thiazole synthase (Thi4) is involved in the formation of the thiazole moiety of thiamine. Research has identified an enzyme-bound metabolite consisting of an ADP adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, providing insights into the intricate biochemical pathways that assemble this vital vitamin. researchgate.net

The formation of 2-acetylthiazole (B1664039) itself can occur through non-enzymatic pathways as well, such as the Maillard reaction between amino acids (like cysteine) and reducing sugars. This reaction is responsible for the aroma and flavor of many cooked foods.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Targeted Biological Profiles

The core structure of Ethyl 2-acetylthiazole-4-carboxylate offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries with tailored biological activities. The presence of the acetyl group, the ethyl ester, and the thiazole (B1198619) ring itself provides chemists with the flexibility to design analogues with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts are likely to focus on several key areas. One promising direction is the modification of the 2-acetyl group to generate a variety of derivatives. For instance, this ketone functionality can be transformed into oximes, hydrazones, or other heterocyclic systems, a strategy that has been successfully employed to create compounds with potent antimicrobial and anticancer activities. nih.gov The synthesis of Schiff bases from related 2-aminothiazole-4-carboxylate derivatives has also yielded compounds with significant therapeutic potential, including antibacterial, antifungal, and antitumor agents. researchgate.net

Another key area for analogue design is the modification of the ethyl ester at the 4-position. Hydrolysis to the corresponding carboxylic acid can be a starting point for the synthesis of a wide range of amides and other ester derivatives. nih.govacs.org These modifications can significantly influence the compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the synthesis of thiazole carboxamide derivatives has been shown to yield potent inhibitors of cyclooxygenase (COX) enzymes. acs.org

Furthermore, substitutions on the thiazole ring itself, although less straightforward, could lead to the discovery of novel biological activities. The strategic placement of different substituents can alter the electronic properties and steric bulk of the molecule, fine-tuning its interaction with specific biological targets. cbijournal.com The synthesis of 2,4-disubstituted thiazole analogues has demonstrated potential in developing new antitumor agents. nih.gov

The following table summarizes various classes of analogues that can be synthesized from this compound and their potential biological targets.

| Analogue Class | Potential Biological Profile |

| Oximes and Hydrazones | Antimicrobial, Anticancer |

| Schiff Bases | Antibacterial, Antifungal, Antitumor |

| Carboxamides | Anti-inflammatory (COX inhibitors) |

| Substituted Thiazoles | Antitumor |

Mechanistic Elucidation of Biological Activities at the Molecular Level

A critical aspect of future research will be to unravel the precise molecular mechanisms by which this compound and its analogues exert their biological effects. While preliminary studies have highlighted the potential of thiazole derivatives in various therapeutic areas, a deeper understanding of their mechanism of action is essential for rational drug design and optimization.

Molecular docking studies have emerged as a powerful tool to predict and analyze the binding interactions of small molecules with their protein targets. For instance, docking studies have been used to investigate the binding of thiazole derivatives to the active sites of enzymes like DNA gyrase and carbonic anhydrase. nih.govnih.gov Future research should employ these in silico techniques to identify potential protein targets for this compound and its analogues. This can provide valuable insights into their mode of action, for example, by suggesting inhibition of key enzymes involved in disease pathogenesis.

Beyond computational methods, a range of in vitro biochemical and cellular assays will be necessary to validate these predictions and elucidate the downstream signaling pathways affected by these compounds. For example, if a derivative is predicted to inhibit a specific kinase, kinase inhibition assays and western blotting to assess the phosphorylation status of downstream targets would be crucial. In the context of anticancer activity, studies could focus on elucidating whether the compounds induce apoptosis, cell cycle arrest, or other forms of cell death. nih.gov

The widespread occurrence of 2-acetylthiazole-4-carboxylic acid in various organisms suggests it might have a fundamental biological role, possibly as a coenzyme. nih.gov Investigating this hypothesis for this compound could open up entirely new avenues of research into its function in basic cellular processes.

In Vivo Efficacy Studies and Preliminary Toxicological Assessments

Translating promising in vitro findings into tangible therapeutic benefits requires rigorous in vivo evaluation. Future research must therefore include well-designed animal studies to assess the efficacy and safety of this compound and its most promising analogues.

Initial in vivo studies would likely focus on establishing the pharmacokinetic profile of the lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties. This information is critical for determining appropriate dosing regimens and predicting potential drug-drug interactions. The stability of the ethyl ester in plasma and its potential hydrolysis to the carboxylic acid would be an important parameter to investigate.

Efficacy studies will be tailored to the specific therapeutic area of interest. For example, in the context of antibacterial research, mouse models of infection would be used to evaluate the ability of the compounds to reduce bacterial load and improve survival. nih.gov For anticancer applications, xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach to assess anti-tumor activity. nih.gov

Preliminary toxicological assessments are an indispensable part of preclinical development. Acute toxicity studies in animal models, such as mice, will be necessary to determine the median lethal dose (LD50) and identify any immediate adverse effects. nih.govresearchgate.net Sub-acute and chronic toxicity studies may also be required to evaluate the long-term safety of the compounds. Histopathological examination of major organs after treatment can reveal potential organ-specific toxicities. researchgate.net Safety data sheets for related compounds like 2-acetylthiazole (B1664039) indicate potential hazards such as being harmful if swallowed and causing skin and eye irritation, which would need to be carefully evaluated for any new derivatives. thegoodscentscompany.comfishersci.com

Integration of this compound in Chemical Biology Tools and Applications

Beyond its potential as a therapeutic agent, the chemical structure of this compound makes it a valuable building block for the development of chemical biology tools. These tools can be used to probe biological systems, identify new drug targets, and elucidate complex cellular processes.

One potential application is the development of chemical probes. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound scaffold, researchers can create probes to visualize the localization of the molecule within cells or to identify its binding partners through pull-down assays. The versatile chemistry of the acetyl and ester groups would facilitate the conjugation of these tags.

Furthermore, derivatives of this compound could be designed as specific enzyme inhibitors for use in chemical biology studies. For example, the development of selective inhibitors for enzymes like histone deacetylases (HDACs) or specific kinases based on this scaffold could help to dissect the roles of these enzymes in various cellular pathways. nih.gov The discovery that a derivative, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, can induce the expression of the pluripotency factor Oct3/4 highlights the potential of this class of compounds to modulate complex cellular processes and their utility in regenerative medicine research.

The thiazole core is also a key component of some natural products and has been utilized in the development of agents that target fundamental processes like DNA replication by inhibiting enzymes such as DNA gyrase. nih.gov This suggests that this compound could serve as a starting point for the design of novel probes to study these essential cellular functions.

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 2-acetylthiazole-4-carboxylate, and how can reaction conditions be optimized?

Answer:

A common approach involves cyclocondensation reactions. For example, ethyl acetoacetate can react with thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the thiazole ring . Optimization includes:

- Catalysts: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature: Reflux in ethanol (70–80°C) for 6–8 hours to improve yield.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for high purity.

Monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of ethyl acetoacetate to thiourea) minimizes side products.

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G* level) predict:

- Electrophilic sites: The acetyl carbonyl group and thiazole nitrogen are electron-deficient, favoring nucleophilic attacks .

- Frontier molecular orbitals (FMOs): HOMO-LUMO gaps indicate charge-transfer interactions, relevant for biological activity .

- Solvent effects: Include polarizable continuum models (PCM) to simulate aqueous or organic environments. Validate results with experimental UV-Vis or NMR data .

Advanced: How should researchers address contradictions in reported biological activities of thiazole-4-carboxylate derivatives?

Answer:

Contradictions (e.g., antiparasitic vs. antimicrobial activities) arise from structural variations or assay conditions. Strategies include:

- Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., acetyl vs. methyl groups) and test against standardized assays .

- Assay standardization: Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC for antimicrobials) .

- Meta-analysis: Compare datasets using multivariate statistics to isolate variables (e.g., logP, steric effects) influencing activity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H NMR (δ 1.3–1.4 ppm for ethyl CH₃, δ 2.6 ppm for acetyl CH₃) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) confirm structure .

- Mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced: What mechanistic insights explain the biological activity of this compound compared to analogs?

Answer:

The acetyl group enhances:

- Electron-withdrawing effects: Polarizes the thiazole ring, increasing DNA intercalation potential .

- Hydrogen bonding: The carbonyl oxygen interacts with topoisomerase II active sites, inducing DNA cleavage .

Compare with methyl derivatives (less polar) via molecular docking (AutoDock Vina) and in vitro enzyme inhibition assays .

Basic: How is crystallographic data validated for this compound derivatives?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths/angles (e.g., C-S bond ≈1.71 Å). Use SHELXL for refinement .

- Validation tools: CheckCIF/PLATON to identify disorders or missed symmetry .

- Deposition: Submit to Cambridge Structural Database (CSD) with CIF files for peer verification .

Advanced: What computational strategies predict metabolic pathways of this compound?

Answer:

- In silico metabolism: Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation. Prioritize sites (e.g., acetyl group) prone to hydroxylation .

- ADME profiling: Calculate logP (≈2.1) and solubility (mg/mL) via COSMO-RS. Cross-validate with in vitro hepatic microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.